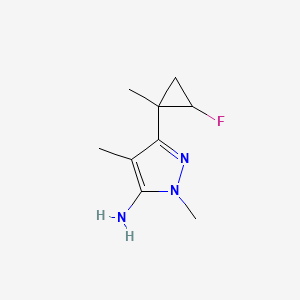
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorinated cyclopropyl group and two methyl groups attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of the 2-fluoro-1-methylcyclopropyl intermediate. This can be achieved through the reaction of a suitable fluorinated precursor with a cyclopropylating agent under controlled conditions.
Construction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the cyclopropyl intermediate with appropriate hydrazine derivatives and methylating agents under specific reaction conditions.
Final Assembly: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkyl-substituted derivatives.
科学研究应用
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(2-Bromo-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(2-Methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H14FN3 |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
5-(2-fluoro-1-methylcyclopropyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H14FN3/c1-5-7(9(2)4-6(9)10)12-13(3)8(5)11/h6H,4,11H2,1-3H3 |
InChI 键 |
RZTQSOZIBSEQBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C2(CC2F)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


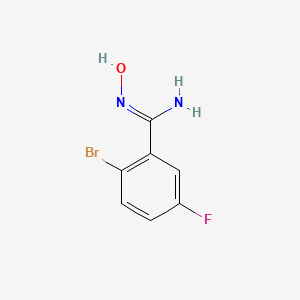
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
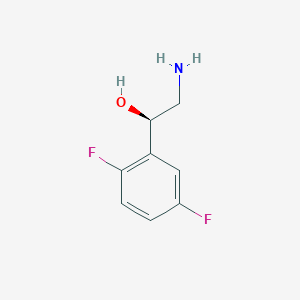

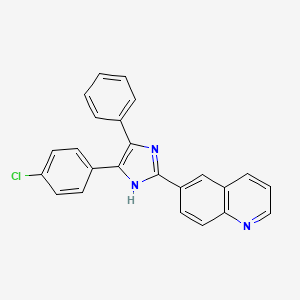
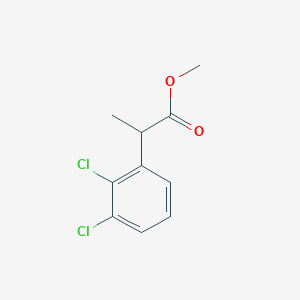

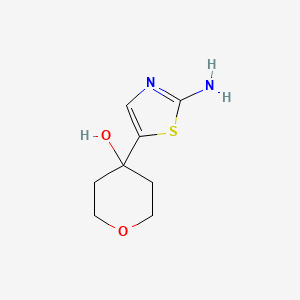


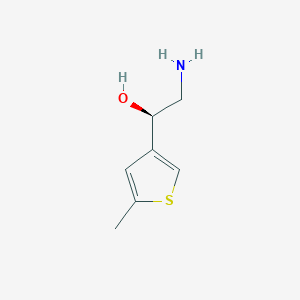
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
